
(E)-3-Cyclohexylacrylic acid
Overview
Description
(E)-3-Cyclohexylacrylic acid (CAS: 56453-86-2 or 931-97-5) is an α,β-unsaturated carboxylic acid featuring a cyclohexyl substituent at the β-position of the acrylic acid backbone. Its structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and organic synthesis. Notably, it has been utilized in the synthesis of bioactive conjugates, such as compound 28m, a potent BACE1 (β-site amyloid precursor protein cleaving enzyme 1) inhibitor investigated for Alzheimer’s disease therapy . The compound is commercially available through suppliers like Shanghai Aladdin Biochemical Technology and CymitQuimica, with recommended storage at 2–8°C to ensure stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Cyclohexylacrylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl acrylate, followed by hydrolysis to yield the desired product. Another method includes the use of cyclohexylboronic acid and acryloyl chloride in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Analytical Characterization
The compound is rigorously characterized by NMR spectroscopy and infrared (IR) analysis:
Analytical Method | Key Observations |
---|---|
¹H NMR (CDCl₃) | δ 11.8 (vbs, 1H, COOH), δ 5.83 (dt, 3J = 15.6 Hz, 1H, H₂), δ 7.08 (dt, 3J = 15.6 Hz, 1H, H₃) |
¹³C NMR | δ 121.0 (C₆), δ 30.9 (C₅), δ 32.4 (C₄) |
IR (film) | ν = 1777 cm⁻¹ (vs, C=O), ν = 1682 cm⁻¹ (s, conjugated C=C) |
The IR data confirms the presence of a carboxylic acid group and conjugated double bond .
Acylation Reactions
The compound acts as an acylating agent in oxazolidinone synthesis. For example:
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Reaction with (S)-4-benzyl-2-oxooxazolidin-2-one :
Decarboxylation Reactions
Under thermolytic conditions, the compound undergoes decarboxylation to form olefins:
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Conditions : Heating in pyridine at 140°C for 3 days
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Product : (E)-3-cyclohexyl-2-(trifluoromethyl)acrylic acid (partial decarboxylation) or olefin (sole product at 140°C)
Mechanistic Insights
Decarboxylation follows a retro [2 + 2 + 1] cycloaddition pathway, liberating CO₂. This is supported by the isolation of rhodacycle intermediates in related Rh(III)-catalyzed decarboxylative couplings, where C–N bond formation precedes decarboxylation .
Scientific Research Applications
(E)-3-Cyclohexylacrylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-Cyclohexylacrylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Reactivity
(E)-3-Cyclohexylacrylic acid belongs to a family of α,β-unsaturated carboxylic acids with cyclic alkyl substituents. Key analogues include:
Key Observations :
- Steric Effects : The cyclohexyl group in this compound introduces significant steric bulk compared to cyclopentyl or cyclopropyl analogues. This bulk may enhance binding affinity to hydrophobic enzyme pockets (e.g., BACE1) but could reduce solubility in polar solvents .
- Synthetic Utility : In the synthesis of 28m , this compound achieved a moderate yield of 42.7% under optimized conditions (PE/DCM/acetone = 20:20:1). Comparable reactions with smaller cyclic analogues (e.g., cyclopentyl) might exhibit higher yields due to reduced steric hindrance, though this is speculative in the absence of direct data .
Stability and Commercial Viability
This compound requires refrigeration (2–8°C), suggesting lower thermal stability compared to cinnamic acid or cyclopropyl analogues, which are stable at room temperature. This imposes logistical challenges for large-scale industrial use. Despite this, its commercial availability from major suppliers like Aladdin and CymitQuimica makes it more accessible than niche analogues .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-3-Cyclohexylacrylic acid, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via Horner-Wadsworth-Emmons or Wittig reactions, using precursors like cyclohexylacetic acid derivatives and acryloyl chloride. Optimization involves adjusting solvent polarity (e.g., DCM or THF), temperature (20–60°C), and stoichiometric ratios of reagents. For example, in a BACE1 inhibitor synthesis, this compound was coupled to chromenone derivatives using a 3:1 molar excess of the acid to ensure complete esterification . Purification via column chromatography (e.g., PE/DCM/acetone gradients) is critical to isolate the trans-isomer.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : H and C NMR confirm stereochemistry (e.g., coupling constants for trans-configuration) and cyclohexyl group integration .
- IR : Peaks at ~1700 cm (C=O stretch) and ~1630 cm (C=C stretch) validate functional groups.
- HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities and confirm molecular ion peaks.
- Reference Standards : Cross-validate against pharmacopeial standards (e.g., USP/EP) for QC compliance .
Q. How can researchers assess the hydrolytic stability of this compound esters under physiological conditions?
- Methodological Answer : Design accelerated stability studies in buffer solutions (pH 1.2–7.4) at 37°C. Monitor ester hydrolysis via HPLC at timed intervals. For instance, ester derivatives of this acid in BACE1 inhibitors showed <5% degradation over 24 hours at pH 7.4, indicating suitability for drug delivery systems . Include kinetic analysis (e.g., pseudo-first-order rate constants) to predict shelf-life.
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives across different assays?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell-free vs. cell-based systems) or stereochemical impurities.
- Validation Steps :
Re-synthesize compounds with >99% enantiomeric purity (chiral HPLC).
Replicate assays under standardized conditions (e.g., ATP levels, incubation time).
Use statistical tools (ANOVA, Bland-Altman plots) to quantify inter-assay variability .
- Example: A 2020 study attributed conflicting IC values in BACE1 inhibition to residual DMSO in cell-based assays, which altered membrane permeability .
Q. How can computational modeling guide the design of this compound-based inhibitors with enhanced target selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses of acrylate derivatives in BACE1’s active site. Focus on hydrophobic interactions with cyclohexyl groups.
- MD Simulations : Run 100-ns trajectories to assess conformational stability of inhibitor-enzyme complexes.
- QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with inhibitory potency .
Q. What experimental frameworks support the safe handling and disposal of this compound in academic labs, given limited toxicity data?
- Methodological Answer :
- Risk Mitigation : Assume Category 2 toxicity (GHS) due to structural analogs (e.g., acrylic acid derivatives). Use fume hoods, nitrile gloves, and closed waste containers.
- Disposal Protocols : Neutralize with 10% NaOH, then incinerate or contract licensed waste handlers. Document procedures per institutional EH&S guidelines .
Q. How can researchers leverage open-data platforms to address gaps in the thermodynamic properties of this compound?
- Methodological Answer :
- Data Sharing : Contribute experimental ΔH, , and pKa values to repositories like NIST Chemistry WebBook or PubChem.
- Collaborative Validation : Use platforms like Zenodo to publish raw DSC/TGA data, enabling cross-lab verification .
- Ethical Compliance : Anonymize data if derived from human studies and obtain participant consent per GDPR/IRB standards .
Q. Data Presentation and Analysis Guidelines
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-cyclohexylprop-2-enoic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,11) |
InChI Key |
GYEYFOYXHNRMGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C=CC(=O)O |
Origin of Product |
United States |
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